
Nonyl hydrogen phthalate
Descripción general
Descripción
Nonyl hydrogen phthalate is a type of phthalate ester . Phthalate esters are mainly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity . They are primarily used to soften polyvinyl chloride (PVC) .
Synthesis Analysis
Phthalates are produced industrially by the acid-catalyzed reaction of phthalic anhydride with excess alcohol . Biodegradation of phthalates using microorganisms could play a significant role . These contaminants can only be removed or degraded slowly and insignificantly by non-biological processes such as hydrolysis and photodecomposition .
Molecular Structure Analysis
The molecular structure of nonyl hydrogen phthalate is similar to other phthalates, with variations in the alkyl chain length . The general chemical structure of orthophthalates has R and R’ as general placeholders .
Chemical Reactions Analysis
Phthalates, including nonyl hydrogen phthalate, can undergo various chemical reactions. For instance, they can undergo catalytic ring hydrogenation . The ring hydrogenation products are generally called DEHCH .
Physical And Chemical Properties Analysis
Nonyl hydrogen phthalate has a density of 0.9712 g/cm^3 at 20 °C . The physical and chemical attributes of phthalates have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Aplicaciones Científicas De Investigación
Biological Impact : It is used to study the biological impact of phthalates, which are common in industrial products and have significant exposure to humans and the environment (Mankidy, Wiseman, Ma, & Giesy, 2013).
Consumer Products and Health Concerns : Nonyl hydrogen phthalate, also known as DiNP, is used in consumer products, flooring, wall coverings, food contact applications, and medical devices. Its usage is a concern due to its classification as a rodent liver carcinogen and teratogenic in animals (Hauser & Calafat, 2005); (Cao, 2010).
Reproductive and Developmental Toxicity : Studies have shown that exposure to phthalate mixtures can affect reproductive systems, leading to reduced follicle growth and hormone production in animals (Zhou & Flaws, 2016).
Advanced Oxidation Processes : Research has also focused on enhancing the targeted catalytic degradation ability of phthalates in advanced oxidation processes, improving their removal capacity in wastewater treatment (Li, Wan, Wang, Ding, & Sun, 2020).
Health Risk Assessments : The presence of phthalate metabolites in humans suggests the need for regular monitoring and assessments for health risks, especially considering their suspected involvement in reproductive disorders (Frederiksen et al., 2014).
Photodegradation Studies : Research has investigated the photodegradation of nonylphenol, a related compound, in aqueous solutions to understand the effectiveness of removal processes in environmental settings (Kouakou et al., 2014).
Endocrine Disruption : Some phthalates, including nonyl hydrogen phthalate, are known to possess endocrine-disrupting effects and can adversely affect development and reproduction following in utero and lactational exposures in animal studies (Frederiksen, Skakkebaek, & Andersson, 2007).
Mecanismo De Acción
Phthalates are known to disrupt the endocrine system, affecting reproductive health and physical development . They dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . Phthalates interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Safety and Hazards
Direcciones Futuras
There is a great emphasis and impetus on developing efficient and effective technologies for removing these harmful compounds from the environment . Future research should focus on increasing the current knowledge concerning phthalates’ toxicity mechanism to comprehend their harmful effect on human health .
Propiedades
IUPAC Name |
2-nonoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-2-3-4-5-6-7-10-13-21-17(20)15-12-9-8-11-14(15)16(18)19/h8-9,11-12H,2-7,10,13H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKHFECVVLVFFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179282 | |
| Record name | Nonyl hydrogen phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nonyl hydrogen phthalate | |
CAS RN |
24539-59-1 | |
| Record name | Monononyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24539-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonyl hydrogen phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonyl hydrogen phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonyl hydrogen phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




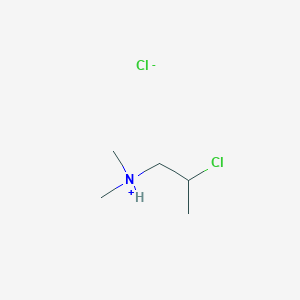


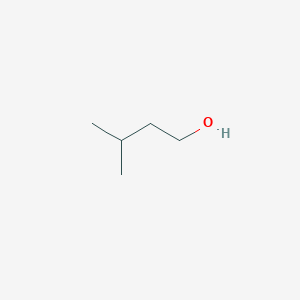
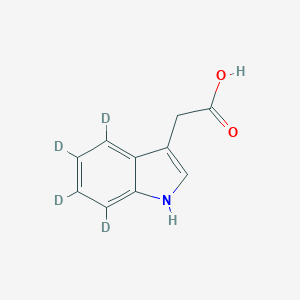
![(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B33005.png)
![2-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B33007.png)

![benzyl (2S)-2-(phenylmethoxycarbonylamino)-3-[4-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B33011.png)
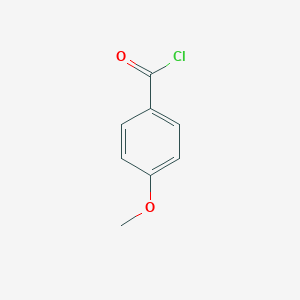

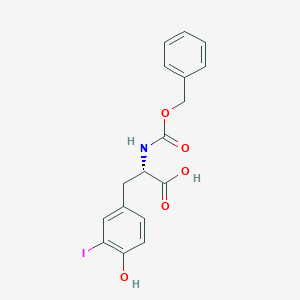
![7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B33021.png)